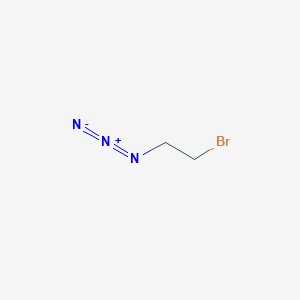

1-Azido-2-bromoethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-azido-2-bromoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrN3/c3-1-2-5-6-4/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVZAQVHFWFYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Azido-2-bromoethane from 2-Bromoethylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-azido-2-bromoethane from 2-bromoethylamine hydrobromide. The document details the chemical properties, reaction mechanism, a detailed experimental protocol, and potential applications of this versatile bifunctional molecule.

Introduction

This compound is a valuable reagent in organic synthesis, featuring two distinct functional groups that can be selectively manipulated. The azido group serves as a precursor for amines via reduction or can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles. The bromo group acts as a good leaving group in nucleophilic substitution reactions. This dual reactivity makes this compound a useful building block in the synthesis of pharmaceuticals, agrochemicals, and materials.

The synthesis from 2-bromoethylamine hydrobromide is a common and efficient method, offering high yields and purity. This guide will delve into the specifics of this transformation.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is crucial for its identification, characterization, and safe handling.

| Property | Value |

| Molecular Formula | C₂H₄BrN₃ |

| Molecular Weight | 149.98 g/mol |

| CAS Number | 19263-22-0 |

| Appearance | Liquid |

| Melting Point | 51 °C |

| Boiling Point | 49 °C at 20 Torr |

| Density | 1.71 g/cm³ at 25 °C |

| ¹H NMR (Predicted) | Triplet, ~3.5 ppm (2H, -CH₂Br) |

| Triplet, ~3.4 ppm (2H, -CH₂N₃) | |

| ¹³C NMR (Predicted) | ~50 ppm (-CH₂N₃) |

| ~30 ppm (-CH₂Br) | |

| IR Spectroscopy (cm⁻¹) | Strong, sharp peak at ~2100 cm⁻¹ (azide stretch) |

| C-H stretching below 3000 cm⁻¹ | |

| C-Br stretching in the fingerprint region |

Synthesis of this compound

The synthesis of this compound from 2-bromoethylamine hydrobromide proceeds via a nucleophilic substitution reaction. The bromide ion, a good leaving group, is displaced by the azide anion.

Reaction Mechanism

The reaction follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The azide ion (N₃⁻) acts as the nucleophile, attacking the carbon atom bonded to the bromine atom in a concerted fashion, leading to the displacement of the bromide ion.

Caption: Sₙ2 mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for similar azidation reactions and is reported to provide a high yield of the desired product.[1]

Materials:

-

2-Bromoethylamine hydrobromide

-

Sodium azide (NaN₃)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoethylamine hydrobromide (1 equivalent) in deionized water to make a solution of approximately 0.5 M.

-

Addition of Sodium Azide: To the stirring solution, add sodium azide (1.1 equivalents) portion-wise at room temperature. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by ¹H NMR spectroscopy by observing the disappearance of the starting material signals.

-

Workup: After the reaction is complete, transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product is often of high purity.[1] If further purification is required, it can be achieved by vacuum distillation.

References

An In-depth Technical Guide to 1-Azido-2-bromoethane: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-2-bromoethane is a bifunctional organic compound of significant interest in synthetic chemistry. Its unique structure, possessing both a reactive azide and a bromo group, makes it a versatile building block for the introduction of the azidoethyl moiety in a variety of molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key reactions, with a focus on its application in nucleophilic substitution and cycloaddition reactions. Detailed data is presented in tabular format, and key experimental workflows are visualized to facilitate understanding and application in a research and development setting.

Chemical Structure and Identification

This compound consists of a two-carbon ethane backbone substituted with an azide group at one position and a bromine atom at the other. This arrangement confers a dual reactivity to the molecule, allowing for sequential or selective reactions at either functional group.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂H₄BrN₃ |

| SMILES String | C(CBr)N=[N+]=[N-] |

| InChI Key | MVVZAQVHFWFYTM-UHFFFAOYSA-N |

| CAS Number | 19263-22-0 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 149.98 g/mol [1] |

| Density | 1.71 g/cm³ (at 25 °C)[1] |

| Boiling Point | 49 °C (at 20 Torr)[1] |

| Melting Point | 51 °C[1] |

| Appearance | Liquid[2] |

| Purity | Typically available at 95% purity[2] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a dibromoalkane with an azide salt. A common and efficient method is the reaction of 1,2-dibromoethane with sodium azide.

General Experimental Protocol: Synthesis from 1,2-Dibromoethane

This protocol describes a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

1,2-dibromoethane

-

Sodium azide (NaN₃)

-

Acetone

-

Potassium carbonate (K₂CO₃) (optional, as a base)

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide in a suitable solvent such as acetone. The use of potassium carbonate is also reported in some procedures, likely to neutralize any acidic byproducts.

-

Add 1,2-dibromoethane to the solution. The reaction is typically carried out under reflux conditions.

-

The reaction mixture is heated and stirred for a specified period to ensure complete reaction.

-

After cooling to room temperature, the reaction mixture is filtered to remove any inorganic salts.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude product is purified, typically by distillation under reduced pressure, to yield pure this compound.

Note: Azide compounds can be explosive, and appropriate safety precautions should be taken throughout the synthesis and handling of this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Key Reactions

This compound is a versatile reagent due to the presence of two distinct reactive sites. The reactivity of the azide and bromo groups can be selectively exploited in various chemical transformations.

Nucleophilic Substitution

The bromine atom in this compound is susceptible to nucleophilic attack, making it a good leaving group in substitution reactions. This allows for the introduction of a variety of functional groups at the 2-position of the azidoethyl moiety. The reaction typically follows an Sₙ2 mechanism, especially with primary alkyl halides like this one.

Caption: Generalized nucleophilic substitution pathway.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound readily participates in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. This makes this compound a valuable reagent for linking molecules together.

Caption: Workflow of the CuAAC (Click Chemistry) reaction.

Reduction of the Azide Group

The azide functional group can be reduced to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a route to 2-bromoethylamine derivatives.

Elimination Reactions

Under certain conditions, this compound can undergo an E2-type β-elimination reaction to form vinyl azide. This reaction is promoted by strong, non-nucleophilic bases.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Two triplets corresponding to the two inequivalent methylene (-CH₂-) groups. The methylene group adjacent to the bromine atom would be expected to have a chemical shift further downfield (higher ppm) compared to the methylene group adjacent to the azide group. For comparison, the single peak for the four equivalent protons in 1,2-dibromoethane appears at approximately 3.65 ppm. |

| ¹³C NMR | Two distinct signals for the two carbon atoms, with the carbon bonded to bromine appearing at a higher chemical shift than the carbon bonded to the azide group. |

| FT-IR | A strong, sharp absorption band characteristic of the azide asymmetric stretching vibration, typically in the range of 2100-2250 cm⁻¹[2][3]. C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹. For comparison, in 1,2-dibromoethane, C-Br stretching vibrations are observed between 580-780 cm⁻¹[4]. |

Applications in Research and Development

The dual functionality of this compound makes it a valuable tool in several areas of chemical research and drug development:

-

Organic Synthesis: It serves as a key intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds through cycloaddition reactions.

-

Medicinal Chemistry: Its ability to act as a linker through "click" chemistry makes it useful in the development of bioconjugates, probes, and potential therapeutic agents.

-

Materials Science: It can be used to functionalize polymers and surfaces, introducing the versatile azide group for further modifications.

Safety and Handling

This compound should be handled with caution. Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid heating the compound to high temperatures, especially in a closed system.

Conclusion

This compound is a highly useful and reactive bifunctional molecule. Its well-defined chemical properties and predictable reactivity make it an important building block for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its synthesis, handling, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for professionals working with this versatile compound.

References

- 1. youtube.com [youtube.com]

- 2. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 1-Azido-2-bromoethane: Synthesis, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-azido-2-bromoethane, a bifunctional molecule increasingly utilized in chemical biology and drug development. This document details its chemical properties, synthesis protocols, and its significant application in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Compound Data

Here are the fundamental chemical properties of this compound:

| Property | Value |

| CAS Number | 19263-22-0[1] |

| Molecular Formula | C₂H₄BrN₃[1] |

| Molecular Weight | 149.98 g/mol [2] |

Synthesis of this compound

The primary and most efficient synthesis of this compound is achieved through the nucleophilic substitution reaction of 1,2-dibromoethane with sodium azide. The azide ion displaces one of the bromide leaving groups in an SN2 reaction.[3] Another common method involves the reaction of 2-bromoethylamine hydrobromide with sodium azide in water, which can yield the product in high purity.[2][4]

Experimental Protocol: Synthesis from 1,2-Dibromoethane

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

1,2-dibromoethane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2-dibromoethane in anhydrous DMF.

-

Add a stoichiometric excess of sodium azide to the solution.

-

Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether multiple times.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a valuable reagent in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The azide group of this compound readily participates in CuAAC reactions with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used for bioconjugation, allowing for the precise labeling of biomolecules such as proteins and nucleic acids.[4][5]

Experimental Protocol: General CuAAC Bioconjugation

This protocol provides a general method for the bioconjugation of an alkyne-modified biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

-

Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and THPTA.

-

In a microcentrifuge tube, add the alkyne-modified biomolecule solution.

-

Add the this compound stock solution. The molar ratio of azide to alkyne may need to be optimized.

-

In a separate tube, premix the CuSO₄ and THPTA solutions.

-

Add the copper/ligand solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by methods such as fluorescence imaging if a fluorescent alkyne is used.

-

The resulting bioconjugate can be purified using methods appropriate for the biomolecule, such as dialysis or size-exclusion chromatography, to remove excess reagents and the copper catalyst.

Probing Cellular Signaling Pathways

The bioorthogonal nature of the click reaction allows for the specific labeling of biomolecules in complex biological systems, including living cells, without interfering with native biochemical processes.[6][7] Azide-modified molecules, such as azido sugars, can be metabolically incorporated into cellular glycans.[8][9] These azido-labeled glycans can then be visualized or isolated via a click reaction with an alkyne-bearing probe (e.g., a fluorescent dye or a biotin tag). This strategy allows researchers to study the role of glycosylation in various signaling pathways.

While direct studies detailing the use of this compound to probe a specific signaling pathway are not prevalent, the principle can be illustrated through the general mechanism of metabolic labeling and subsequent click chemistry-mediated detection. For instance, if an azido-sugar is incorporated into a cell-surface glycoprotein that acts as a receptor in a signaling cascade, the labeled receptor can be tracked to understand its trafficking, localization, and downstream signaling events.

Below is a conceptual workflow illustrating how an azide-modified biomolecule could be used to study a generic signaling pathway.

This diagram illustrates a two-stage process. First, within the cellular environment, an azido-sugar is metabolically incorporated into a glycoprotein receptor. Upon ligand binding, this receptor initiates a signaling cascade leading to a cellular response. In the second stage, an alkyne-functionalized probe is introduced, which specifically reacts with the azide on the glycoprotein via a click reaction. The now-labeled receptor can be visualized, for example, by fluorescence microscopy, allowing for the study of its role in the signaling pathway.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 19263-22-0 | Benchchem [benchchem.com]

- 3. Buy this compound | 19263-22-0 [smolecule.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

physical properties of 1-Azido-2-bromoethane melting and boiling point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 1-Azido-2-bromoethane, with a specific focus on its melting and boiling points. This document includes a summary of quantitative data, detailed experimental protocols for the synthesis and characterization of the compound, and a visualization of the synthetic workflow.

Physicochemical Data

This compound (C₂H₄BrN₃) is a bifunctional organic compound utilized in various synthetic applications, including "click chemistry" and the formation of heterocyclic structures.[1] A precise understanding of its physical properties is crucial for its handling, storage, and application in research and development.

Quantitative Data Summary

The experimentally determined melting and boiling points for this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 51 °C | Standard Pressure |

| Boiling Point | 49 °C | 20 Torr |

Data sourced from multiple chemical suppliers and databases.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution reaction between 1,2-dibromoethane and sodium azide.[2]

Materials:

-

1,2-dibromoethane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Tetrabutylammonium bromide (TBAB, as a phase-transfer catalyst)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve sodium azide in anhydrous dimethylformamide.

-

Add a catalytic amount of tetrabutylammonium bromide to the solution.

-

To this stirring mixture, add 1,2-dibromoethane dropwise at room temperature.

-

Once the addition is complete, heat the reaction mixture to a moderate temperature and allow it to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Ensure the purified this compound is a dry, crystalline solid.

-

Use a spatula to finely crush a small amount of the solid.

-

Pack a small amount of the powdered solid into the open end of a capillary tube, ensuring the solid is tightly packed at the sealed end to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the completion of melting). This range is the melting point.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure to prevent decomposition at higher temperatures.

Materials:

-

Purified this compound

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Apparatus for vacuum distillation

Procedure:

-

Place a small amount of the purified liquid this compound into a small test tube.

-

Invert a capillary tube (sealed at the top) and place it into the liquid in the test tube.

-

Secure the test tube to a thermometer and place it in a heating bath within a vacuum distillation apparatus.

-

Slowly heat the bath while maintaining the desired pressure (e.g., 20 Torr).

-

As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Slightly cool the apparatus. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

References

The Bifunctional Reactivity of 1-Azido-2-bromoethane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis and reactivity of the azido group in 1-Azido-2-bromoethane, a versatile bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development and materials science. This document outlines key synthetic methodologies, detailed experimental protocols for its principal reactions, and a summary of its reactivity profile, supported by quantitative data and reaction pathway visualizations.

Introduction

This compound is a valuable building block in organic synthesis, featuring two distinct reactive centers: a nucleophilic azido group and an electrophilic carbon bearing a bromine atom. This dual functionality allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of nitrogen-containing compounds, including amines, triazoles, and other heterocyclic systems. Its utility is particularly pronounced in bioconjugation and medicinal chemistry, where the azido group can participate in bioorthogonal "click" chemistry reactions.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a bromo precursor with an azide salt.

Synthesis from 2-Bromoethylamine Hydrobromide

A high-yielding and straightforward method for the preparation of this compound is the reaction of 2-bromoethylamine hydrobromide with sodium azide in an aqueous medium.[1] This reaction proceeds at room temperature and typically affords the product in high purity.

Experimental Protocol:

-

Reactants: 2-bromoethylamine hydrobromide and sodium azide.[2]

-

Solvent: Water.[2]

-

Temperature: Room temperature.[2]

-

Procedure: To a solution of 2-bromoethylamine hydrobromide in water, an equimolar amount of sodium azide is added portion-wise with stirring. The reaction mixture is stirred at room temperature until completion (monitoring by TLC or GC-MS is recommended). Upon completion, the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Quantitative Data:

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| 2-Bromoethylamine hydrobromide | Sodium azide | Water | Room Temperature | ~99% | [1][2] |

Reactivity of the Azido Group

The azido group in this compound is a versatile functional group that can undergo several key transformations, including reduction to a primary amine and participation in [3+2] cycloaddition reactions.

Reduction of the Azido Group: The Staudinger Reaction

The Staudinger reaction provides a mild and efficient method for the reduction of the azido group to a primary amine without affecting the bromo functionality.[3] This two-step process involves the initial formation of an iminophosphorane by the reaction of the azide with a phosphine, typically triphenylphosphine, followed by hydrolysis to yield the amine and a phosphine oxide byproduct.[3][4]

Experimental Protocol: Staudinger Reduction of this compound

-

Reactants: this compound, Triphenylphosphine, Water.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: To a solution of this compound in THF, a stoichiometric amount of triphenylphosphine is added. The reaction mixture is stirred at room temperature to form the iminophosphorane. Following the formation of the intermediate, water is added to the reaction mixture, which is then heated to facilitate hydrolysis. After cooling, the product, 2-bromoethylamine, can be isolated by extraction and purified by standard methods.

Reaction Workflow: Staudinger Reduction

Caption: Staudinger reduction of this compound.

[3+2] Cycloaddition: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group of this compound readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring system by reacting with a terminal alkyne.

Experimental Protocol: CuAAC of this compound with Phenylacetylene

-

Reactants: this compound, Phenylacetylene, Copper(II) sulfate pentahydrate, Sodium ascorbate.

-

Solvent: A mixture of t-butanol and water.

-

Procedure: To a solution of this compound and phenylacetylene in a t-butanol/water mixture, a catalytic amount of copper(II) sulfate pentahydrate is added, followed by the addition of a reducing agent, sodium ascorbate, to generate the active Cu(I) catalyst in situ. The reaction is typically stirred at room temperature and proceeds to completion in a short time, yielding the 1-(2-bromoethyl)-4-phenyl-1H-1,2,3-triazole product.

Reaction Pathway: CuAAC

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reactivity of the Bromo Group: Nucleophilic Substitution

The bromine atom in this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups.

General Reaction Scheme: Nucleophilic Substitution

Caption: Nucleophilic substitution at the bromo-substituted carbon.

Quantitative Data for Nucleophilic Substitution:

While a comprehensive table of yields for various nucleophiles is beyond the scope of this guide, literature reports indicate high yields for the substitution of the bromide with various nucleophiles. For instance, the reaction with 8-hydroxyquinoline in the presence of potassium carbonate in acetone at 50°C results in an 82% yield of 8-(2-azidoethoxy)quinoline.[2]

Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. The following are the expected characteristic spectroscopic features.

Infrared (IR) Spectroscopy:

The most prominent feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N group, which typically appears in the range of 2100-2160 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two triplets, corresponding to the two methylene groups (-CH₂-Br and -CH₂-N₃). The methylene group attached to the bromine atom will be deshielded and appear at a lower field (higher ppm) compared to the methylene group attached to the azido group.

-

¹³C NMR: The carbon NMR spectrum will display two signals corresponding to the two carbon atoms. Similar to the proton spectrum, the carbon atom bonded to the bromine will be at a lower field than the carbon bonded to the azido group.

Safety and Handling

This compound, like other organic azides, should be handled with caution as it is a potentially energetic compound. It is important to avoid heat, shock, and friction. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a highly versatile and reactive bifunctional molecule that serves as a valuable tool for synthetic chemists. Its ability to undergo a variety of transformations at both the azido and bromo positions makes it an important precursor for the synthesis of a wide range of functionalized molecules for applications in drug discovery, bioconjugation, and materials science. The experimental protocols and reactivity data presented in this guide are intended to facilitate its effective use in the research community.

References

- 1. rsc.org [rsc.org]

- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 4. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 5. bioclone.net [bioclone.net]

An In-depth Technical Guide to the Electrophilic Nature of 1-Azido-2-bromoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-2-bromoethane is a bifunctional molecule exhibiting significant electrophilic character at the carbon atom bearing the bromine atom. This property makes it a valuable reagent in organic synthesis, particularly for the introduction of the 2-azidoethyl group through nucleophilic substitution reactions. The presence of the azido group further enhances its utility, allowing for subsequent transformations such as "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC), reduction to an amine, or participation in Staudinger reactions. This guide provides a comprehensive overview of the electrophilic nature of this compound, including its synthesis, reactivity, and key applications, with a focus on experimental protocols and mechanistic understanding.

Introduction

This compound (C₂H₄BrN₃) is a halogenated alkyl azide that serves as a versatile building block in synthetic chemistry. Its structure incorporates two key functional groups: a bromo group, which acts as a good leaving group in nucleophilic substitution reactions, and an azido group, which is a versatile functional handle for a variety of chemical transformations. The high electronegativity of the bromine atom polarizes the carbon-bromine bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent electrophilicity is the cornerstone of its utility in the synthesis of more complex molecules, including those with biological and pharmaceutical relevance.

Synthesis of this compound

The most common and high-yielding synthesis of this compound involves the nucleophilic substitution of a suitable precursor with an azide salt.

Experimental Protocol: Synthesis from 2-Bromoethylamine Hydrobromide

A highly efficient method for the preparation of this compound is the reaction of 2-bromoethylamine hydrobromide with sodium azide in an aqueous medium. This procedure is analogous to the synthesis of 2-azidoethylamine and is expected to proceed in high yield.[1]

Materials:

-

2-Bromoethylamine hydrobromide

-

Sodium azide (NaN₃)

-

Deionized water

-

Potassium hydroxide (KOH) solution (e.g., 15.5 M)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide (1 equivalent) and sodium azide (3.1 equivalents) in deionized water. The water should be deoxygenated by bubbling nitrogen gas through it prior to use.[1]

-

Stir the reaction mixture at 80°C under a nitrogen atmosphere for 16 hours.[1]

-

After cooling to room temperature, quench the reaction by the careful addition of a concentrated aqueous potassium hydroxide solution.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[1]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

Expected Yield: Based on the analogous synthesis of 2-azidoethylamine, a yield of approximately 87% can be anticipated.[1]

Electrophilic Reactivity and Reaction Mechanisms

The primary manifestation of the electrophilic nature of this compound is its participation in nucleophilic substitution reactions, predominantly following an SN2 mechanism. The carbon atom bonded to the bromine is the electrophilic center.

Nucleophilic Substitution (SN2) Reactions

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion), leading to an inversion of stereochemistry if the carbon is chiral. Given that this compound is achiral, this inversion is not observable but the backside attack mechanism is still operative.

Common nucleophiles that react with this compound include amines, thiols, and carbanions.

Reaction with Amines (e.g., Piperidine)

The reaction of this compound with a secondary amine like piperidine is expected to yield the corresponding tertiary amine.

Experimental Protocol (Proposed): Materials:

-

This compound

-

Piperidine

-

A suitable solvent (e.g., acetonitrile or DMF)

-

A non-nucleophilic base (e.g., potassium carbonate)

-

Round-bottom flask with magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen solvent, add piperidine (1.1 equivalents) and the base (1.2 equivalents).

-

Stir the reaction mixture at an elevated temperature (e.g., 50-80°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Reaction with Thiols (e.g., Thiophenol)

In the presence of a base, thiols are converted to the more nucleophilic thiolates, which readily react with this compound to form thioethers.

Experimental Protocol (Proposed): Materials:

-

This compound

-

Thiophenol

-

A suitable base (e.g., sodium hydroxide or sodium ethoxide)

-

A suitable solvent (e.g., ethanol or THF)

-

Round-bottom flask with magnetic stirrer

Procedure:

-

To a solution of thiophenol (1 equivalent) in the chosen solvent, add the base (1 equivalent) and stir for a short period to form the sodium thiophenolate in situ.

-

Add this compound (1 equivalent) to the solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data on Electrophilicity

Computational Analysis: Molecular Electrostatic Potential (MEP)

A computational analysis of the Molecular Electrostatic Potential (MEP) would provide a theoretical visualization of the electrophilic and nucleophilic regions of this compound. Although a specific MEP map for this molecule could not be found in the literature, a qualitative prediction can be made. The region around the hydrogen atoms would exhibit a positive electrostatic potential (blue/green), while the region around the nitrogen atoms of the azide group and the bromine atom would have a negative potential (red/yellow). The carbon atom attached to the bromine would be in a region of relatively lower electron density, confirming its electrophilic character.

Further Reactivity of the Azido Group

The products of the nucleophilic substitution reactions still contain the versatile azido group, which can be further functionalized.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group is a key participant in "click chemistry," most notably the CuAAC reaction with terminal alkynes to form stable 1,2,3-triazole linkages. This reaction is widely used in drug discovery, bioconjugation, and materials science.

Spectroscopic Characterization

While specific spectra for this compound were not found in the searched literature, the expected characteristic signals can be predicted based on the functional groups present.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Wavenumbers | Notes |

| ¹H NMR | ~3.5 ppm (t, 2H, -CH₂Br) ~3.3 ppm (t, 2H, -CH₂N₃) | The methylene group adjacent to the electronegative bromine atom is expected to be further downfield. Both signals would appear as triplets due to coupling with the adjacent methylene group. |

| ¹³C NMR | ~50-60 ppm (-CH₂N₃) ~25-35 ppm (-CH₂Br) | The carbon attached to the azide group is expected to be more deshielded than the carbon attached to the bromine. |

| IR Spectroscopy | ~2100 cm⁻¹ (strong, sharp, N₃ stretch) ~1250 cm⁻¹ (C-N stretch) ~650-550 cm⁻¹ (C-Br stretch) | The azide stretch is a very characteristic and strong absorption. |

Conclusion

This compound is a valuable bifunctional reagent whose electrophilic nature at the bromine-bearing carbon atom allows for the facile introduction of the 2-azidoethyl moiety into a wide range of molecules. The synthetic utility of this compound is further enhanced by the presence of the azide group, which can participate in a variety of subsequent chemical transformations. This guide has provided an overview of its synthesis, electrophilic reactivity, and potential applications, along with proposed experimental protocols based on analogous reactions. Further quantitative kinetic and computational studies on this compound would be beneficial for a more complete understanding and optimization of its use in organic synthesis.

References

The Bifunctional Nature of 1-Azido-2-bromoethane: A Versatile Building Block in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-2-bromoethane is a key bifunctional molecule that offers orthogonal reactivity, making it a valuable tool in organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a nucleophilic azide group and an electrophilic carbon-bromine bond, allows for sequential and selective chemical transformations. This guide explores the core features of this compound's bifunctional nature, providing insights into its synthesis, reactivity, and applications, with a focus on its role in the construction of complex molecular architectures and in the development of novel therapeutics.

Introduction

The quest for molecular diversity and efficient synthetic routes in drug discovery has led to an increased interest in bifunctional building blocks. These molecules possess two distinct reactive centers, enabling the stepwise and controlled introduction of different functionalities. This compound stands out as a particularly useful reagent due to the distinct and well-defined reactivity of its azide and bromo moieties. The azide group is a versatile precursor for the formation of amines and participates in highly reliable "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] Concurrently, the bromo group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents.[3][4] This dual reactivity profile makes this compound a powerful linker and scaffold component in the synthesis of heterocycles, bioconjugates, and other complex organic molecules.

Synthesis of this compound

The preparation of this compound is typically achieved through nucleophilic substitution of a dibromoalkane or a bromo-amine precursor with an azide salt. The most common and efficient methods are summarized below.

From 2-Bromoethylamine Hydrobromide

A high-yielding synthesis involves the reaction of 2-bromoethylamine hydrobromide with sodium azide. This method provides the target compound in excellent purity and yield.[5]

From 1,2-Dibromoethane

An alternative route utilizes the reaction of 1,2-dibromoethane with sodium azide. Careful control of reaction conditions is necessary to favor the monosubstituted product over the diazide byproduct.

Experimental Protocol: Synthesis from 2-Bromoethylamine Hydrobromide

-

Dissolution: Dissolve 2-bromoethylamine hydrobromide in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Azide Addition: Add a stoichiometric equivalent of sodium azide to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6]

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. Further purification can be achieved by distillation if necessary.

The Dichotomous Reactivity of this compound

The synthetic utility of this compound stems from the differential reactivity of its two functional groups, which can be addressed in a sequential manner.

The Azide Moiety: A Gateway to "Click" Chemistry and Amine Synthesis

The azide group is a cornerstone of "click" chemistry, a concept introduced by K. Barry Sharpless that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[2] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which leads to the formation of stable 1,2,3-triazole rings.[1][7][8] Triazoles are important scaffolds in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.[9][10]

Beyond cycloadditions, the azide group can be readily reduced to a primary amine using reagents such as triphenylphosphine (in the Staudinger reaction) or by catalytic hydrogenation. This transformation is crucial for introducing nitrogen-containing functionalities and for bioconjugation applications.

The Bromo Moiety: A Handle for Nucleophilic Substitution

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion by a wide range of nucleophiles. As a primary alkyl halide, it predominantly undergoes SN2 reactions, which proceed with inversion of stereochemistry and are sensitive to steric hindrance.[4][11] This reactivity allows for the introduction of diverse chemical groups, including ethers, thioethers, and alkyl chains.

Spectroscopic Characterization

The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques.

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Approximate Value(s) |

| Infrared (IR) Spectroscopy | Azide (N₃) asymmetric stretch | 2100-2160 cm⁻¹[12] |

| C-Br stretch | 515-690 cm⁻¹ | |

| ¹H NMR Spectroscopy | Protons adjacent to Bromine (-CH₂Br) | δ 3.4-3.7 ppm |

| Protons adjacent to Azide (-CH₂N₃) | δ 3.2-3.5 ppm | |

| ¹³C NMR Spectroscopy | Carbon adjacent to Bromine (-CH₂Br) | δ 25-35 ppm |

| Carbon adjacent to Azide (-CH₂N₃) | δ 45-55 ppm |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other functional groups in the molecule.

Applications in Synthesis and Drug Development

The bifunctional nature of this compound makes it a versatile building block for the synthesis of a variety of important molecular structures.

Synthesis of Heterocycles

A primary application is the synthesis of nitrogen-containing heterocycles. For instance, a CuAAC reaction with a terminal alkyne, followed by an intramolecular nucleophilic substitution, can lead to the formation of complex cyclic structures.

Bioconjugation and Drug Delivery

The azide group's ability to undergo "click" reactions under biocompatible conditions makes this compound a useful linker for attaching biomolecules, such as peptides or proteins, to drug molecules or imaging agents.[2] The bromo group can be used to anchor the linker to a solid support or another molecular entity.

PROTACs and Bifunctional Degraders

In the rapidly evolving field of targeted protein degradation, bifunctional molecules known as PROTACs (Proteolysis Targeting Chimeras) are of significant interest.[13] These molecules typically consist of two active domains connected by a linker. This compound can serve as a foundational piece for constructing such linkers, with the azide and bromo groups providing handles for attaching the different domains.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows involving this compound.

Synthesis of this compound from 2-Bromoethylamine hydrobromide.

Orthogonal reactivity of this compound.

Sequential functionalization workflow.

Safety Considerations

This compound should be handled with care. Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock, although low molecular weight alkyl azides are generally less hazardous than other classes of azides. The bromoethane moiety suggests that the compound is likely to be toxic and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[14][15]

Conclusion

This compound is a powerful and versatile bifunctional building block with significant applications in modern organic synthesis and drug discovery. Its orthogonal reactivity allows for the selective and sequential introduction of diverse chemical functionalities, facilitating the construction of complex molecular architectures. The reliability of the azide-alkyne "click" reaction and the versatility of nucleophilic substitution at the carbon-bromine center provide chemists with a robust tool for creating novel heterocycles, bioconjugates, and advanced materials. As the demand for molecular complexity and synthetic efficiency continues to grow, the importance of bifunctional reagents like this compound in both academic and industrial research is poised to expand further.

References

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Haloalkane - Wikipedia [en.wikipedia.org]

- 4. savemyexams.com [savemyexams.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 19263-22-0 | Benchchem [benchchem.com]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peerj.com [peerj.com]

- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. rsc.org [rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. fishersci.com [fishersci.com]

- 15. cdnisotopes.com [cdnisotopes.com]

1-Azido-2-bromoethane IUPAC name and synonyms

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides an in-depth look at 1-azido-2-bromoethane, a versatile bifunctional compound used in various synthetic applications.

Chemical Identity

The formal IUPAC name for this compound is This compound [1][2]. It is also known by several synonyms, which are listed below for comprehensive identification.

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₂H₄BrN₃ | [1][2][3] |

| Molecular Weight | 149.98 g/mol | [3] |

| Melting Point | 51 °C | [3] |

| Boiling Point | 49 °C (at 20 Torr) | [3] |

| Density | 1.71 g/cm³ (at 25 °C) | [3] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis due to the presence of two reactive functional groups: an azide and a bromo group.

Experimental Protocol: Synthesis from 2-Bromoethylamine Hydrobromide

One common and high-yielding method for the synthesis of this compound involves the reaction of 2-bromoethylamine hydrobromide with sodium azide.[3]

Materials:

-

2-bromoethylamine hydrobromide

-

Sodium azide

-

Deionized water

Procedure:

-

Dissolve 2-bromoethylamine hydrobromide in deionized water at room temperature.

-

To this solution, add a stoichiometric equivalent of sodium azide.

-

Stir the reaction mixture at room temperature. The reaction proceeds readily, typically achieving a high yield of approximately 99%.[3]

-

The product, this compound, can then be extracted and purified using standard laboratory techniques.

Chemical Reactions

The dual functionality of this compound allows it to participate in a variety of chemical transformations:

-

Nucleophilic Substitution: The bromine atom serves as a good leaving group and can be displaced by various nucleophiles.[2][3]

-

Click Chemistry: The azide group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[3]

-

Staudinger Reaction: The azide can react with phosphines in the Staudinger reaction to form an aza-ylide, which can be subsequently hydrolyzed to a primary amine.[3]

-

Reduction: The azido group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.[3]

-

Elimination Reactions: Under certain conditions, such as treatment with sodium hydrogentelluride, it can undergo an E2-type β-elimination to yield the corresponding olefin.[2][3]

Applications in Research and Development

The unique reactivity of this compound makes it a valuable tool in several areas of chemical and pharmaceutical research:

-

Synthesis of Heterocycles: It serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds.[2]

-

Fluorescent Dye Synthesis: It is a key intermediate in the preparation of fluorescent probes and dyes.[3]

-

Polymer Chemistry: This compound can be used to functionalize polymers through azide coupling or bromine-mediated crosslinking.[3]

Synthetic Pathway Diagram

The following diagram illustrates the synthesis of this compound from 2-bromoethylamine hydrobromide.

Caption: Synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Azido-2-bromoethane in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azido-2-bromoethane is a valuable heterobifunctional linker for bioconjugation, enabling the covalent attachment of molecules to biomolecules such as proteins. Its utility lies in its two distinct reactive groups: a bromo group, which can react with nucleophilic amino acid residues, and an azide group, which can participate in highly specific "click chemistry" reactions. This dual functionality allows for a two-step conjugation strategy, providing greater control and specificity in the labeling and modification of biomolecules.

The primary application of this compound is to introduce an azide handle onto a biomolecule. This is typically achieved through the alkylation of nucleophilic residues on the protein surface by the bromo-end of the linker. Subsequently, the newly introduced azide group can be used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction, to conjugate a molecule of interest containing a terminal alkyne. This strategy is widely employed in drug development, proteomics, and various research applications to create antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functional bioconjugates.[1]

Principle of Bioconjugation using this compound

The bioconjugation process using this compound involves two main stages:

-

Introduction of the Azide Moiety: The bromo- group of this compound reacts with nucleophilic side chains of amino acids on the protein, such as the thiol group of cysteine or the amino group of lysine, forming a stable covalent bond. This step results in an "azido-modified" biomolecule.

-

Click Chemistry Ligation: The azide-modified biomolecule is then reacted with an alkyne-containing molecule of interest (e.g., a drug, a fluorescent dye, or a PEG linker) via CuAAC. This reaction forms a stable triazole linkage, yielding the final bioconjugate.[2][3][4]

Experimental Protocols

Protocol 1: Modification of a Protein with this compound (Introduction of the Azide Handle)

This protocol describes the general procedure for introducing an azide group onto a protein using this compound. The primary target for alkylation is the thiol group of cysteine residues due to their higher nucleophilicity compared to other amino acid side chains.[5]

Materials:

-

Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) for proteins with disulfide bonds

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols for conjugation, incubate the protein with a 5-10 fold molar excess of TCEP at room temperature for 1-2 hours.

-

Buffer exchange the protein into a conjugation buffer (e.g., PBS, pH 7.2-7.5). The protein concentration should ideally be in the range of 1-10 mg/mL.

-

-

Alkylation Reaction:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

-

Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

-

-

Purification of the Azido-Modified Protein:

-

Remove the excess unreacted this compound and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against the conjugation buffer.

-

-

Characterization (Optional but Recommended):

-

Confirm the introduction of the azide group using techniques such as mass spectrometry (to detect the mass shift corresponding to the addition of the azidoethyl group) or by reacting a small aliquot with an alkyne-functionalized fluorescent dye followed by SDS-PAGE analysis.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines the "click" reaction between the azido-modified protein and an alkyne-containing molecule.

Materials:

-

Azido-modified protein (from Protocol 1)

-

Alkyne-containing molecule of interest (e.g., drug, fluorescent probe)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent for Cu(II) to Cu(I) (e.g., sodium ascorbate)

-

Copper-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))[3][4]

-

Conjugation buffer (e.g., PBS, pH 7.0-7.5)

-

Purification equipment (e.g., desalting column, chromatography system)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).[6]

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).[6]

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO (e.g., 100 mM).[4]

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azido-modified protein and the alkyne-containing molecule. A 2-10 fold molar excess of the alkyne molecule over the protein is typically used.[6]

-

Prepare the copper catalyst solution by premixing CuSO₄ and the ligand. A common ratio is 1:5 (CuSO₄:ligand).[6]

-

Add the copper catalyst to the protein-alkyne mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[6]

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.[6]

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.[3]

-

-

Purification of the Bioconjugate:

-

Remove the excess reagents and byproducts by size-exclusion chromatography or other appropriate chromatographic techniques.

-

Quantitative Data Summary

| Parameter | Typical Value/Range | Notes |

| Protein Modification (Alkylation) | ||

| Molar excess of this compound | 10-50 fold | Optimization may be required depending on the protein and number of accessible nucleophiles. |

| Reaction Time | 2-4 hours (RT) or overnight (4°C) | Longer incubation times may increase modification but also the risk of side reactions. |

| Click Chemistry (CuAAC) | ||

| Molar excess of alkyne molecule | 2-10 fold | Higher excess can drive the reaction to completion but may complicate purification.[6] |

| CuSO₄ Concentration | 50-250 µM | Higher concentrations can increase reaction rate but may also lead to protein precipitation.[6] |

| Sodium Ascorbate Concentration | 250 µM - 2.5 mM | Should be in excess of CuSO₄ to maintain the copper in the Cu(I) state.[6] |

| Ligand:CuSO₄ Ratio | 2:1 to 5:1 | Ligand stabilizes the Cu(I) ion and prevents protein damage.[6] |

| Reaction Time | 1-4 hours | Reaction is typically fast and can be monitored for completion.[3] |

Visualizations

Experimental Workflow for Bioconjugation

Caption: Workflow for bioconjugation using this compound.

Signaling Pathway Analogy: Targeted Drug Delivery

Caption: Logical relationship in targeted drug delivery using a bioconjugate.

Stability of the Bioconjugate

The stability of the final bioconjugate is dependent on the stability of the linkages formed during the two-step process.

-

Thioether Bond (Cysteine Alkylation): The thioether bond formed between the bromo- group of the linker and the thiol group of a cysteine residue is generally very stable under physiological conditions. It is resistant to reduction, which is a significant advantage over disulfide-based linkages.[7]

-

Amine Bond (Lysine Alkylation): The secondary amine bond formed with the epsilon-amino group of lysine is also stable.

-

Triazole Linkage (Click Chemistry): The 1,2,3-triazole ring formed during the CuAAC reaction is exceptionally stable to a wide range of chemical and biological conditions, including enzymatic degradation and varying pH.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no protein modification | - Insufficient molar excess of this compound.- Inaccessible or unreactive nucleophilic residues on the protein.- Hydrolysis of the bromo- group. | - Increase the molar excess of the linker.- Perform the reaction under denaturing conditions to expose buried residues (if protein activity is not critical).- Ensure the linker solution is fresh. |

| Low yield in click chemistry reaction | - Inactive copper catalyst (Cu(II) instead of Cu(I)).- Insufficient amount of alkyne-molecule.- Copper sequestration by the biomolecule. | - Use a fresh solution of sodium ascorbate.- Increase the concentration of the alkyne-molecule.- Increase the concentration of the copper ligand or use a different ligand.[2][6] |

| Protein precipitation during click reaction | - High concentration of copper.- Aggregation of the protein. | - Decrease the concentration of CuSO₄.- Optimize the buffer conditions (e.g., pH, ionic strength).- Add a non-ionic detergent or other stabilizing agent. |

Conclusion

This compound serves as a versatile and efficient linker for the bioconjugation of proteins and other biomolecules. The two-step strategy, involving an initial alkylation to introduce an azide handle followed by a highly specific click chemistry reaction, provides researchers with a powerful tool for creating a wide range of functional bioconjugates. The stability of the resulting linkages makes this approach particularly suitable for applications in drug development and in vivo studies. Careful optimization of the reaction conditions for both the alkylation and the click chemistry steps is crucial for achieving high yields and preserving the biological activity of the biomolecule.

References

- 1. Bioconjugation application notes [bionordika.fi]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. confluore.com [confluore.com]

- 5. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Staudinger Reaction of 1-Azido-2-bromoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Staudinger reaction of 1-azido-2-bromoethane, a versatile bifunctional building block in organic synthesis. The Staudinger reaction offers a mild and efficient method for the reduction of the azide moiety to a primary amine, yielding 2-bromoethylamine. This protocol includes information on the synthesis of the starting material, a comprehensive experimental procedure for the Staudinger reaction, safety precautions for handling the potentially hazardous this compound, and a discussion of potential side reactions.

Introduction

The Staudinger reaction, discovered by Hermann Staudinger, is a chemical reaction in which an azide is converted into an amine through treatment with a phosphine, typically triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane intermediate.[1][2] This reaction is highly regarded for its mild conditions and high yields, making it a valuable tool in organic synthesis, particularly for the preparation of primary amines from azides.[1][2]

This compound is a useful synthetic intermediate, possessing two distinct reactive sites: an azide group that can be selectively reduced to an amine, and a bromide that can participate in nucleophilic substitution reactions. This dual functionality makes it a valuable precursor for the synthesis of various nitrogen-containing compounds, including ligands, pharmaceuticals, and materials.

This application note provides a detailed protocol for the Staudinger reaction of this compound to produce 2-bromoethylamine. It also addresses the critical safety considerations for handling the energetic starting material and discusses potential intramolecular side reactions.

Synthesis of Starting Material: this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of 2-bromoethylamine hydrobromide with sodium azide in an aqueous solution. This reaction typically proceeds with high yield.

Reaction:

Br(CH₂)₂NH₃⁺Br⁻ + NaN₃ → N₃(CH₂)₂Br + NaBr + NH₄Br

Experimental Protocols

Materials and Equipment

-

This compound

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.

Staudinger Reaction Protocol

This protocol is adapted from general procedures for the Staudinger reaction.[3]

Reaction:

N₃(CH₂)₂Br + PPh₃ + H₂O → H₂N(CH₂)₂Br + Ph₃PO + N₂

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Triphenylphosphine: To the stirred solution, add triphenylphosphine (1.0 - 1.2 eq) portion-wise at room temperature. The addition may cause a slight exotherm and evolution of nitrogen gas.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of nitrogen evolution.

-

Hydrolysis: Once the formation of the iminophosphorane is complete (typically after 2-4 hours), add water (5-10 eq) to the reaction mixture.

-

Work-up: Stir the mixture vigorously for several hours or overnight to ensure complete hydrolysis of the iminophosphorane to the desired amine and triphenylphosphine oxide.

-

Isolation and Purification:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to remove the triphenylphosphine oxide byproduct.

-

The desired product, 2-bromoethylamine, will likely remain in the aqueous layer as its hydrobromide salt if the hydrolysis generates acidic conditions. The pH can be adjusted to isolate the free amine, though it is often handled as the more stable salt.

-

Data Presentation

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 molar equivalent | Handle with extreme caution due to its potential explosive nature. |

| Triphenylphosphine | 1.0 - 1.2 molar equivalents | A slight excess ensures complete consumption of the azide. |

| Water | 5 - 10 molar equivalents | Added for the hydrolysis of the iminophosphorane intermediate. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Other aprotic solvents like diethyl ether can also be used. Avoid chlorinated solvents. |

| Reaction Temperature | Room Temperature | The initial reaction of the azide with triphenylphosphine is typically performed at room temperature. Heating is generally not required and should be avoided. |

| Reaction Time | 2 - 4 hours (iminophosphorane formation) | Monitored by TLC or cessation of N₂ evolution. |

| 12 - 24 hours (hydrolysis) | Can be stirred overnight for convenience. | |

| Expected Yield | High | Staudinger reactions are generally high-yielding, but the yield of the isolated amine may vary depending on the work-up and purification procedure. |

Mandatory Visualizations

Figure 1. Workflow for the synthesis of this compound and its subsequent Staudinger reaction.

Figure 2. Mechanism of the Staudinger reaction.

Discussion of Potential Side Reactions

The presence of a bromide on the carbon adjacent to the azide group in this compound introduces the possibility of intramolecular side reactions. Once the iminophosphorane is formed, the nitrogen atom becomes nucleophilic and could potentially displace the adjacent bromide to form a cyclic intermediate.

-

Intramolecular Cyclization (Aziridine Formation): The intermediate iminophosphorane can undergo an intramolecular aza-Wittig type reaction or a simple nucleophilic substitution to form an N-triphenylphosphonio aziridine intermediate, which upon hydrolysis could potentially yield aziridine. To favor the desired Staudinger reduction to the primary amine, it is crucial to perform the hydrolysis step efficiently. The presence of sufficient water during the reaction can help to quench the iminophosphorane before significant cyclization occurs.

Safety and Handling Precautions

This compound is a low molecular weight organic azide and should be treated as a potentially explosive compound.

-

Handling: Always handle this compound in a well-ventilated fume hood behind a safety shield. Use personal protective equipment, including safety glasses, a lab coat, and appropriate gloves. Avoid friction, shock, and exposure to heat or light. Use plastic or Teflon-coated spatulas; avoid contact with metals which can form shock-sensitive metal azides.

-

Storage: Store this compound in a cool, dark place, preferably in a refrigerator and in a container with a pressure-relief cap. Do not store large quantities.

-

Solvents: Do not use chlorinated solvents such as dichloromethane or chloroform, as they can react with azides to form explosive diazidomethane.

-

Waste Disposal: Quench any residual azide with a suitable reducing agent before disposal. Follow all institutional guidelines for the disposal of potentially explosive waste.

Conclusion